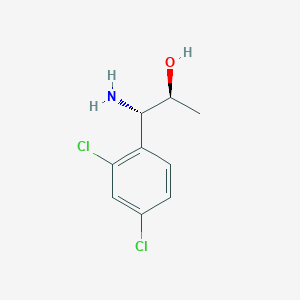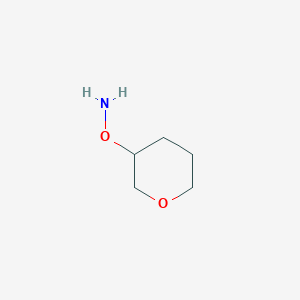
O-(Tetrahydro-2H-pyran-3-YL)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(Tetrahydro-2H-pyran-3-YL)hydroxylamine: is an organic compound with the molecular formula C5H11NO2. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a tetrahydro-2H-pyran ring. This compound is known for its applications in organic synthesis, particularly in the reduction of aldehydes and ketones to their corresponding alcohols .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of O-(Tetrahydro-2H-pyran-3-YL)hydroxylamine typically involves the reaction of O-benzylhydroxylamine with dihydropyran in the presence of a catalyst such as hydrogen and sodium hydroxide. The reaction is carried out in ethanol, and the product is obtained after purification .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but utilizes industrial reactors and purification systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: O-(Tetrahydro-2H-pyran-3-YL)hydroxylamine can undergo oxidation reactions to form oximes.
Reduction: It is commonly used as a reducing agent to convert aldehydes and ketones to their corresponding alcohols.
Substitution: The compound can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Various halides or acid chlorides under basic conditions.
Major Products:
Oxidation: Formation of oximes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted hydroxylamines.
Applications De Recherche Scientifique
Chemistry: O-(Tetrahydro-2H-pyran-3-YL)hydroxylamine is used in organic synthesis for the reduction of aldehydes and ketones. It is also employed in the synthesis of various intermediates for pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the mechanisms of enzyme-catalyzed reactions involving hydroxylamine derivatives. It is also used in the development of enzyme inhibitors .
Industry: In the industrial sector, this compound is used in the production of fine chemicals, including flavors, fragrances, and polymers .
Mécanisme D'action
The mechanism of action of O-(Tetrahydro-2H-pyran-3-YL)hydroxylamine involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This nucleophilic attack leads to the formation of new bonds and the reduction of functional groups. The compound can also form stable intermediates with metal catalysts, facilitating various catalytic processes .
Comparaison Avec Des Composés Similaires
- O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
- O-(Tetrahydropyran-2-yl)hydroxylamine
- 2-(Aminooxy)tetrahydro-2H-pyran
Comparison: O-(Tetrahydro-2H-pyran-3-YL)hydroxylamine is unique due to its specific substitution pattern on the pyran ring, which can influence its reactivity and stability compared to other similar compounds. For example, O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine has a different position of substitution, which can lead to variations in its chemical behavior and applications .
Propriétés
Formule moléculaire |
C5H11NO2 |
|---|---|
Poids moléculaire |
117.15 g/mol |
Nom IUPAC |
O-(oxan-3-yl)hydroxylamine |
InChI |
InChI=1S/C5H11NO2/c6-8-5-2-1-3-7-4-5/h5H,1-4,6H2 |
Clé InChI |
GNFPYJMGTRUNBG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(COC1)ON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


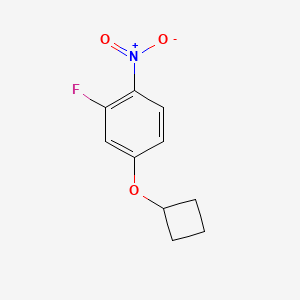
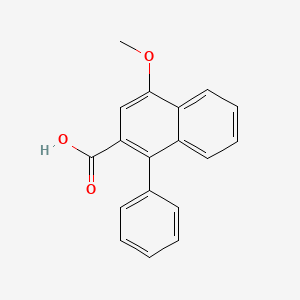
![1-Ethyl-6-methyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13035902.png)
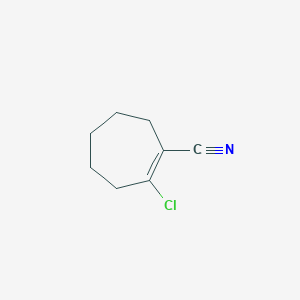
![(3aR,4S,9bS)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13035914.png)
![tert-Butyl 5-cyano-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13035917.png)
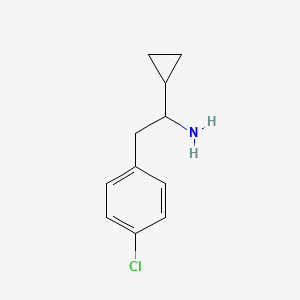
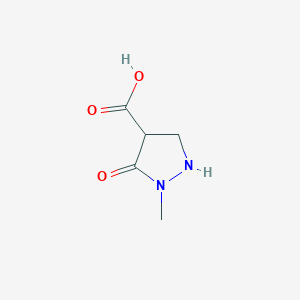
![2-acetamido-3-O-[(1R)-1-carboxyethyl]-2-deoxy-1-O-phosphono-alpha-D-glucopyranose](/img/structure/B13035940.png)

![2-Amino-2-[4-(pyrrolidin-1-YL)phenyl]ethan-1-OL](/img/structure/B13035956.png)
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carbaldehyde](/img/structure/B13035959.png)
![1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]acetone](/img/structure/B13035967.png)
